molecular formula C16H21N3O3 B613023 H-Lys-AMC acetate salt CAS No. 92605-76-0

H-Lys-AMC acetate salt

Cat. No.: B613023
CAS No.: 92605-76-0
M. Wt: 303.36
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys-AMC acetate salt is a synthetic compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is a derivative of lysine, an essential amino acid, and is commonly used as a substrate for protease assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-AMC acetate salt typically involves the protection of the lysine amino group, followed by the coupling of the protected lysine with 7-amino-4-methylcoumarin (AMC). The final step involves deprotection to yield the desired product. The reaction conditions often include the use of organic solvents and coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated synthesisers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

H-Lys-AMC acetate salt undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed by proteases, leading to the release of AMC, which is fluorescent and can be easily detected.

    Substitution Reactions: The lysine residue can participate in substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Hydrolysis: Proteases such as trypsin and chymotrypsin are commonly used under physiological conditions (pH 7.4, 37°C).

    Substitution Reactions: Reagents like acyl chlorides and anhydrides are used under mild conditions to modify the lysine residue.

Major Products Formed

    Hydrolysis: The major product is AMC, which is used as a fluorescent marker.

    Substitution Reactions: The products depend on the substituents introduced but generally include modified lysine derivatives.

Scientific Research Applications

H-Lys-AMC acetate salt is widely used in various fields of scientific research:

    Chemistry: It is used as a substrate in enzyme kinetics studies to measure protease activity.

    Biology: The compound is employed in cell biology to study protein degradation pathways.

    Medicine: It is used in drug discovery to screen for protease inhibitors.

    Industry: The compound is used in quality control assays for protease activity in industrial enzyme preparations.

Mechanism of Action

H-Lys-AMC acetate salt acts as a substrate for proteases. When hydrolyzed by a protease, the compound releases AMC, which is fluorescent. This fluorescence can be measured to determine the activity of the protease. The molecular targets are the active sites of proteases, and the pathway involves the cleavage of the amide bond between lysine and AMC.

Comparison with Similar Compounds

Similar Compounds

  • Boc-Glu-Lys-Lys-AMC acetate salt
  • H-D-Val-Leu-Lys-AMC acetate salt

Uniqueness

H-Lys-AMC acetate salt is unique due to its specific use as a substrate for protease assays. Its structure allows for the easy detection of protease activity through fluorescence, making it a valuable tool in various research applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of experimental conditions.

Properties

IUPAC Name

2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBMFVYCTXDWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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